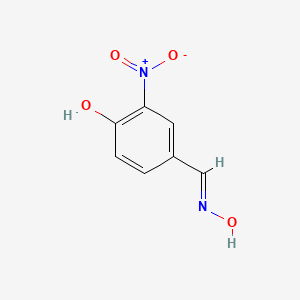

4-Hydroxy-3-nitrobenzaldehyde oxime

Descripción general

Descripción

4-Hydroxy-3-nitrobenzaldehyde oxime is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 4-Hydroxy-3-nitrobenzaldehyde oxime is aldehydes and ketones . These compounds can react with hydroxylamine to form oximes .

Mode of Action

The mode of action involves the nitrogen in hydroxylamine acting as a nucleophile . It competes with oxygen, which has more electron density, to react with the partially positive carbon in the aldehyde or ketone . The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes affects the biochemical pathways involving aldehydes and ketones . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone . This is in accordance with Le Châtelier’s Principle .

Result of Action

The result of the action of this compound is the formation of an oxime . This is a new compound with different properties from the original aldehyde or ketone . The formation of the oxime is essentially irreversible, leading to a permanent change in the biochemical environment .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of other nucleophiles could potentially compete with the nitrogen in hydroxylamine, affecting the efficiency of oxime formation . Additionally, the pH of the environment could impact the protonation state of the amine, which could in turn affect its nucleophilicity and the overall reaction .

Actividad Biológica

4-Hydroxy-3-nitrobenzaldehyde oxime, a compound derived from 4-hydroxy-3-nitrobenzaldehyde, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: CHNO

- Molecular Weight: 166.13 g/mol

- CAS Number: 26879-83-4

Synthesis:

this compound can be synthesized through the reaction of 4-hydroxy-3-nitrobenzaldehyde with hydroxylamine hydrochloride in a suitable solvent under acidic conditions. The reaction typically yields high purity products, which can be confirmed using techniques such as NMR spectroscopy.

Biological Properties

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity:

- Inhibition of Enzymatic Activity:

- Antioxidant Properties:

The biological activity of this compound can be attributed to its chemical structure:

- Oxime Functional Group: The presence of the oxime group allows for interactions with various biological targets, including enzymes and receptors.

- Nitro Group: The nitro group can undergo bioreduction within biological systems, forming reactive intermediates that may interact with cellular components, contributing to its antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various hydroxybenzaldoximes against common pathogens. Results indicated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

Research focusing on DXP synthase inhibitors highlighted that hydroxybenzaldoximes could serve as valuable tools for studying bacterial metabolism. The study found that this compound exhibited significant inhibition compared to other derivatives, suggesting its effectiveness in disrupting bacterial growth pathways .

Comparative Analysis

| Compound | Antimicrobial Activity | Enzyme Inhibition | Antioxidant Properties |

|---|---|---|---|

| This compound | Yes | Yes | Potentially |

| Hydroxylamine | Limited | No | No |

| Other Hydroxybenzaldoximes | Varies | Varies | Varies |

Propiedades

IUPAC Name |

4-[(E)-hydroxyiminomethyl]-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c10-7-2-1-5(4-8-11)3-6(7)9(12)13/h1-4,10-11H/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAOGVGRPYOBEJ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.